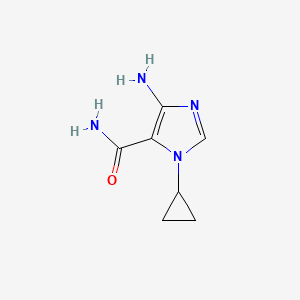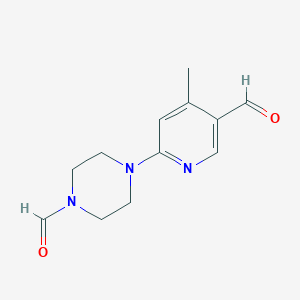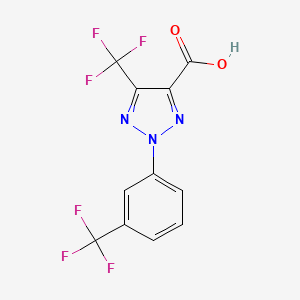
5-(Trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-(trifluorometil)-2-(3-(trifluorometil)fenil)-2H-1,2,3-triazol-4-carboxílico es un compuesto que destaca en el campo de la química orgánica. Este compuesto se caracteriza por la presencia de grupos trifluorometilo, que son conocidos por sus propiedades de extracción de electrones. Estos grupos influyen significativamente en el comportamiento químico y la reactividad del compuesto, convirtiéndolo en un tema valioso de estudio en diversas disciplinas científicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 5-(trifluorometil)-2-(3-(trifluorometil)fenil)-2H-1,2,3-triazol-4-carboxílico generalmente implica el uso de reacciones de trifluorometilación. Estas reacciones son conocidas por su capacidad de introducir grupos trifluorometilo en moléculas orgánicas. Un método común involucra el uso de trifluorometil cetonas como intermediarios, que luego se someten a reacciones adicionales para formar el compuesto triazol deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar procesos de trifluorometilación a gran escala, utilizando equipos y condiciones especializados para garantizar un alto rendimiento y pureza. Los métodos exactos pueden variar según los requisitos específicos y los recursos disponibles de la instalación de fabricación.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 5-(trifluorometil)-2-(3-(trifluorometil)fenil)-2H-1,2,3-triazol-4-carboxílico experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en el compuesto.
Sustitución: Los grupos trifluorometilo pueden participar en reacciones de sustitución, lo que lleva a la formación de nuevos compuestos con diferentes propiedades.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones pueden variar ampliamente, dependiendo del resultado deseado y los reactivos específicos utilizados .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen del tipo específico de reacción y las condiciones empleadas. Por ejemplo, las reacciones de oxidación pueden producir ácidos carboxílicos o cetonas, mientras que las reacciones de sustitución pueden producir una amplia gama de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
El ácido 5-(trifluorometil)-2-(3-(trifluorometil)fenil)-2H-1,2,3-triazol-4-carboxílico tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos.
Biología: Se estudia por su potencial actividad biológica, incluidas sus interacciones con varios objetivos biológicos.
Medicina: Las propiedades únicas del compuesto lo convierten en un candidato para el desarrollo de fármacos, particularmente en el diseño de moléculas con mayor estabilidad y biodisponibilidad.
Mecanismo De Acción
El mecanismo de acción del ácido 5-(trifluorometil)-2-(3-(trifluorometil)fenil)-2H-1,2,3-triazol-4-carboxílico implica su interacción con varios objetivos moleculares. Los grupos trifluorometilo juegan un papel crucial en estas interacciones, influyendo en la afinidad de unión y la especificidad del compuesto. Las vías exactas involucradas pueden variar según la aplicación específica y el contexto biológico o químico en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 3-fluoro-5-(trifluorometil)fenilborónico: Este compuesto comparte el grupo trifluorometilo pero difiere en su estructura general y reactividad.
3,5-Bis(trifluorometil)fenil isotiocianato: Otro compuesto con grupos trifluorometilo, utilizado en diferentes aplicaciones debido a sus grupos funcionales únicos.
Singularidad
El ácido 5-(trifluorometil)-2-(3-(trifluorometil)fenil)-2H-1,2,3-triazol-4-carboxílico es único debido a su disposición específica de grupos trifluorometilo y al anillo triazol. Esta estructura única imparte propiedades químicas y físicas distintas, lo que la hace valiosa para aplicaciones específicas en investigación e industria .
Propiedades
Fórmula molecular |
C11H5F6N3O2 |
|---|---|
Peso molecular |
325.17 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H5F6N3O2/c12-10(13,14)5-2-1-3-6(4-5)20-18-7(9(21)22)8(19-20)11(15,16)17/h1-4H,(H,21,22) |
Clave InChI |
LALSFWBGBNOENF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N2N=C(C(=N2)C(F)(F)F)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



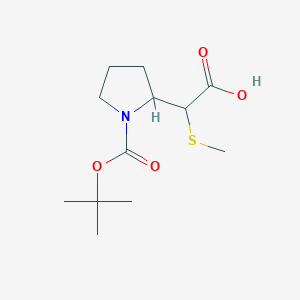
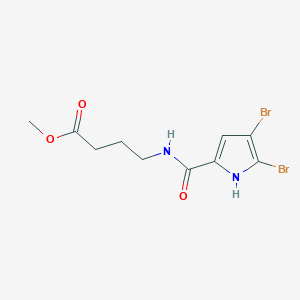

![2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]oxazol-5-amine](/img/structure/B11795011.png)



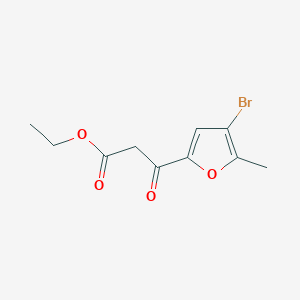

![2-{4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethylamine](/img/structure/B11795056.png)
